N-cyclooctyl-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-cyclooctyl-2-(2-methoxyphenoxy)acetamide: is an organic compound with the molecular formula C21H33NO3. This compound is part of a class of chemicals known for their potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyclooctyl group attached to an acetamide moiety, which is further connected to a 2-methoxyphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-(2-methoxyphenoxy)acetamide typically involves the reaction of cyclooctylamine with 2-(2-methoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the desired product’s formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclooctyl-2-(2-methoxyphenoxy)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted amides.
Scientific Research Applications
Chemistry: N-cyclooctyl-2-(2-methoxyphenoxy)acetamide is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical modifications, leading to the discovery of compounds with potential therapeutic benefits.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential medicinal applications include its use as a lead compound in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency, selectivity, or bioavailability.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of N-cyclooctyl-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
- N-cyclooctyl-2-(4-ethylphenoxy)acetamide
- N-cyclooctyl-2-(4-methylphenoxy)acetamide
- N-cyclooctyl-2-(2-methylphenoxy)acetamide
Comparison: N-cyclooctyl-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the 2-methoxyphenoxy group, which imparts distinct chemical and biological properties. Compared to its analogs, such as N-cyclooctyl-2-(4-ethylphenoxy)acetamide, the methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
585565-81-7 |
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Molecular Formula |
C17H25NO3 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H25NO3/c1-20-15-11-7-8-12-16(15)21-13-17(19)18-14-9-5-3-2-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3,(H,18,19) |
InChI Key |
LCTHQVHJPKIIRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCCCCCC2 |
solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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